[4-(2-biphenylyloxy)butyl](2-methoxyethyl)amine oxalate
Overview
Description
[4-(2-biphenylyloxy)butyl](2-methoxyethyl)amine oxalate is a useful research compound. Its molecular formula is C21H27NO6 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.18383758 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
4-(2-biphenylyloxy)butylamine oxalate and related compounds have been studied for their synthesis processes and structural characteristics. For instance, studies on the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton have revealed intricate hydrogenation processes yielding various derivatives, showcasing the versatility in chemical synthesis methods (Hartenstein & Sicker, 1993). Similarly, research on the condensation of nonaromatic amines with specific oxamates highlights the potential for creating a broad range of N,N'-disubstituted oxamides, contributing to the diversity of organic synthesis approaches (Aghekyan et al., 2018).
Liquid Crystalline Properties
The study of liquid crystalline properties of compounds related to 4-(2-biphenylyloxy)butylamine oxalate, such as racemic and chiral [(4-cyano-4′-biphenyl)oxy]methyloxiranes, has provided insights into phase transitions and the influence of molecular chirality on liquid crystalline behavior. This research demonstrates the significance of structural variation in determining the thermal and optical properties of liquid crystals, which are crucial for applications in displays and optical devices (Taton et al., 1994).
Hydrogen Bonded Structures and Thermal Properties
Investigations into hydrogen-bonded structures of organic amine oxalates, including studies on thermal stability and network formations, offer a deeper understanding of molecular interactions and stability. These studies lay the groundwork for exploiting hydrogen bonding in designing materials with tailored properties for specific applications, such as advanced materials and pharmaceuticals (Vaidhyanathan et al., 2002).
Photoreagents for Protein Crosslinking
Research on the development of 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling highlights the potential for innovative approaches in biochemistry and molecular biology. These reagents offer specificity and efficiency in crosslinking proteins, opening new avenues for studying protein interactions and functions (Jelenc et al., 1978).
These studies collectively showcase the broad spectrum of scientific research applications for 4-(2-biphenylyloxy)butylamine oxalate and related compounds, ranging from organic synthesis and structural analysis to applications in materials science and biochemistry.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(2-phenylphenoxy)butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.C2H2O4/c1-21-16-14-20-13-7-8-15-22-19-12-6-5-11-18(19)17-9-3-2-4-10-17;3-1(4)2(5)6/h2-6,9-12,20H,7-8,13-16H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMMLFQSUYYFHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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